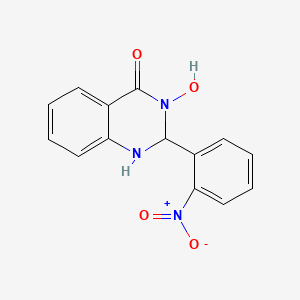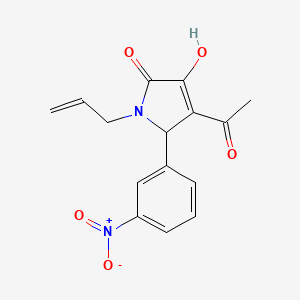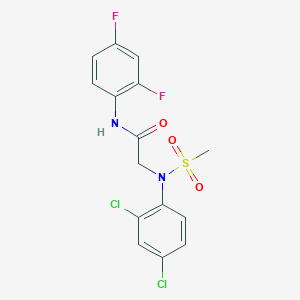![molecular formula C35H29FN2O2 B5159296 N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5159296.png)
N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide), commonly known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indazole-based synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain and peripheral tissues.
作用機序
FUB-AMB exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of intracellular signaling pathways, which ultimately result in the modulation of neurotransmitter release and the regulation of various physiological processes. FUB-AMB has been found to have a higher affinity for the CB1 receptor than for the CB2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
FUB-AMB has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its euphoric and mood-enhancing effects. FUB-AMB has also been found to have analgesic properties, which may make it useful in the treatment of pain. However, FUB-AMB has also been found to have negative effects on the cardiovascular system, respiratory system, and immune system, which may limit its therapeutic potential.
実験室実験の利点と制限
FUB-AMB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the pharmacology of synthetic cannabinoids. However, FUB-AMB also has several limitations. It has been found to have negative effects on the cardiovascular system, respiratory system, and immune system, which may make it difficult to use in certain experiments. Additionally, FUB-AMB has psychoactive effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on FUB-AMB. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced negative effects. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs. Finally, there is a need for further research on the mechanism of action of synthetic cannabinoids, which may lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, FUB-AMB is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It has been used in scientific research to investigate the pharmacological properties of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors. FUB-AMB has a wide range of biochemical and physiological effects, including euphoria, analgesia, and negative effects on the cardiovascular system, respiratory system, and immune system. While FUB-AMB has several advantages for lab experiments, it also has limitations that must be taken into account. Finally, there are several future directions for research on FUB-AMB, including the development of new synthetic cannabinoids and the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs.
合成法
FUB-AMB is synthesized by reacting 4-fluorobenzaldehyde with 2,2-diphenylacetic acid in the presence of a base such as potassium carbonate and a solvent such as acetic anhydride. The reaction mixture is then heated under reflux conditions for several hours to yield FUB-AMB as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
FUB-AMB has been used in scientific research to investigate the pharmacological properties of synthetic cannabinoids. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and memory. FUB-AMB has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and immune system.
特性
IUPAC Name |
N-[[(2,2-diphenylacetyl)amino]-(4-fluorophenyl)methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29FN2O2/c36-30-23-21-29(22-24-30)33(37-34(39)31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)38-35(40)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-33H,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBMOGZNLPGQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=C(C=C3)F)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(4-fluorophenyl)methanediyl]bis(2,2-diphenylacetamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![N-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5159230.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)
![2-mercapto-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5159252.png)

![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)

![6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
![3-(2-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5159290.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5159293.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)